molecular formula C17H16ClN5OS B2891165 5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide CAS No. 1133795-17-1

5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2891165
CAS No.: 1133795-17-1
M. Wt: 373.86
InChI Key: DKEKRACALSRPJB-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Coupling with the pyrazole derivative: This step often involves the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the chloro group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify various parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylsulfanyl-pyrimidine-4-carboxamide: Similar structure but lacks the pyrazole moiety.

    N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide: Similar but without the chloro group.

Uniqueness

The presence of the chloro group and the pyrazole moiety in 5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide may confer unique biological properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-N-methyl-2-methylsulfanyl-N-[(1-phenylpyrazol-4-yl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-22(16(24)15-14(18)9-19-17(21-15)25-2)10-12-8-20-23(11-12)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKRACALSRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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